molecular formula C77H84O16 B12077168 2-Propenyl O-2,3-Bis-O-(phenylmethyl)-alpha-D-glucopyranosyl-(1-->4)-O-2,3,6-tris-O-(phenylmethyl)-alpha-D-glucopyranosyl-(1-->4)-2,3,6-tris-O-(phenylmethyl)-beta-D-glucopyranoside

2-Propenyl O-2,3-Bis-O-(phenylmethyl)-alpha-D-glucopyranosyl-(1-->4)-O-2,3,6-tris-O-(phenylmethyl)-alpha-D-glucopyranosyl-(1-->4)-2,3,6-tris-O-(phenylmethyl)-beta-D-glucopyranoside

Cat. No.: B12077168
M. Wt: 1265.5 g/mol
InChI Key: CODQUCITTUJJHD-NNNVFDJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted glucopyranoside derivative featuring:

  • Core structure: A trisaccharide backbone with two alpha-D-glucopyranosyl residues and one beta-D-glucopyranosyl residue.
  • Glycosidic linkages: Two consecutive (1→4) bonds between the glucopyranosyl units.
  • Protecting groups: Extensive benzylation (phenylmethyl groups) at positions 2,3 on the first unit; 2,3,6 on the second unit; and 2,3,6 on the third unit.
  • Aglycone: A 2-propenyl (allyl) group at the reducing end.

The synthetic strategy for such compounds typically involves sequential glycosylation and benzylation steps, leveraging regioselective protection-deprotection protocols. For example, benzylidene intermediates (e.g., 4,6-O-benzylidene derivatives) are often used to achieve selective benzylation patterns, followed by reductive opening to install tri-O-benzyl groups . The presence of multiple benzyl groups enhances stability under acidic conditions but requires hydrogenolysis for deprotection .

Properties

Molecular Formula

C77H84O16

Molecular Weight

1265.5 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxan-3-yl]oxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-3-ol

InChI

InChI=1S/C77H84O16/c1-2-43-82-75-73(87-51-61-39-23-9-24-40-61)70(84-48-58-33-17-6-18-34-58)67(64(90-75)53-80-45-55-27-11-3-12-28-55)93-77-74(88-52-62-41-25-10-26-42-62)71(85-49-59-35-19-7-20-36-59)68(65(91-77)54-81-46-56-29-13-4-14-30-56)92-76-72(86-50-60-37-21-8-22-38-60)69(66(79)63(44-78)89-76)83-47-57-31-15-5-16-32-57/h2-42,63-79H,1,43-54H2/t63-,64-,65-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1

InChI Key

CODQUCITTUJJHD-NNNVFDJUSA-N

Isomeric SMILES

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COCC4=CC=CC=C4)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Canonical SMILES

C=CCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OC3C(C(C(C(O3)COCC4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and analogous glucopyranosides:

Compound Name Protecting Groups Glycosidic Linkages Aglycone Molecular Weight (approx.) Key Applications/Notes
Target Compound 2,3-Bis-O-Bn; 2,3,6-Tris-O-Bn (x2 units) (1→4) x2 2-Propenyl ~1,200–1,400 (estimated) Research intermediate for oligosaccharide synthesis; potential use in studying glycosylation effects on solubility/reactivity.
Propargyl 2,3,4,6-Tetra-O-Acetyl-β-D-Glucopyranoside Acetyl (OAc) None Propargyl ~390 Intermediate in carbohydrate chemistry; acetyl groups offer labile protection for downstream modifications.
Methyl 2,3,4-Tri-O-Benzyl-α-D-Glucopyranoside 2,3,4-Tri-O-Bn None Methyl 464.55 Model compound for glycosylation studies; demonstrates regioselective benzylation strategies.
4-Methoxyphenyl 2-O-Acetyl-3-O-Allyl-4,6-O-Benzylidene-β-D-Glucopyranoside Benzylidene, Acetyl, Allyl None 4-Methoxyphenyl ~480 (estimated) Demonstrates temporary benzylidene protection for selective functionalization; allyl groups enable orthogonal deprotection.
2-(Hydroxymethyl)phenyl 6-O-Phosphono-β-D-Glucopyranoside Phosphono (at 6-O) None 2-Hydroxymethylphenyl 366.26 Phosphorylated derivative with potential bioactivity; highlights modulation of solubility via charged groups.

Analysis of Protecting Group Strategies

  • Benzyl (Bn) vs. Acetyl (OAc): Benzyl groups (target compound, ) provide superior stability under acidic and basic conditions compared to acetyl groups (), making them ideal for multi-step syntheses. However, their removal requires harsh conditions (e.g., hydrogenolysis or Birch reduction). Acetyl groups () are easily cleaved under mild basic conditions (e.g., NH3/MeOH), enabling simpler deprotection but limiting utility in prolonged reactions.
  • Benzylidene vs. Benzoyl :

    • Benzylidene groups () act as temporary protecting groups for diols (e.g., 4,6-O positions), allowing selective functionalization of other hydroxyl sites.
    • Benzoyl groups () offer stronger electron-withdrawing effects, influencing glycosylation reactivity and stereochemical outcomes.

Glycosidic Linkage and Conformational Effects

  • The target compound’s (1→4) linkages contrast with (1→6) linkages in compounds like methyl 4-O-benzyl derivatives ().

Solubility and Physicochemical Properties

  • The target compound’s extensive benzylation increases molecular weight and hydrophobicity, likely rendering it soluble in organic solvents (e.g., dichloromethane, THF) but poorly water-soluble. In contrast, phosphorylated derivatives () exhibit improved aqueous solubility due to charged groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.